5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c1-7-12(11-10(15)6-18-14(17)20-11)21-13(19-7)8-2-4-9(16)5-3-8/h2-6H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQJELGNCBPNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
Key Observations :
Pharmacological and Functional Insights
- Antimicrobial and Antiviral Potential: Analogs with dichlorophenyl groups (Catalog 166287) are often explored for antimicrobial activity, while morpholino derivatives (e.g., 7) may enhance solubility for central nervous system targets .
- Lack of Direct Data : Pharmacological screening results for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
Physicochemical and Analytical Comparisons
- Melting Points: Higher melting points (e.g., 225–227°C for 12q) correlate with crystalline stability, influenced by aromatic fluorophenyl vs. morpholino groups .
- HPLC Retention : Retention times (e.g., 11.89 min for 12q) suggest moderate lipophilicity, which may differ for the target compound due to its 4-fluorophenyl substituent .
Biological Activity
5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under reflux conditions. The final product is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry, confirming its molecular structure with a molecular formula of C14H10ClFN4S and a molecular weight of 320.78 g/mol .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against two strains: Staphylococcus aureus (gram-positive) and Chromobacterium violaceum (gram-negative). The results of the antibacterial assays are summarized in Table 1.
| Compound | Diameter of Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | |
| This compound (3.14 × 10 −3 M) | 20.5 ± 0.4 |
| Streptomycin (20 µg/disc) | 36.6 ± 0.3 |
| DMSO | NA |
The compound exhibited notable antibacterial activity with zones of inhibition measuring 20.5 mm against S. aureus and 17.0 mm against C. violaceum , although these values were lower compared to the standard antibiotic streptomycin .
Anti-inflammatory Activity
In addition to its antibacterial properties, preliminary studies suggest potential anti-inflammatory effects. Compounds structurally similar to the target compound have shown the ability to inhibit nitric oxide production and downregulate inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests that derivatives or analogs of the compound may also possess similar anti-inflammatory activities.
Case Studies
- Antibacterial Efficacy : A study highlighted the compound's effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibacterial agents.
- Inflammation Models : In vitro models using RAW264.7 macrophages demonstrated that compounds with similar thiazole-pyrimidine structures can significantly reduce inflammatory cytokines, suggesting that further exploration into this compound’s analogs could yield promising therapeutic candidates for inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine, and how do reaction parameters influence yield?
Methodological Answer:
- Key Steps :
- Thiazole Ring Formation : React 4-fluorophenyl thiourea derivatives with α-haloketones (e.g., chloroacetone) under basic conditions to form the 4-methylthiazole core .
- Pyrimidine Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the pyrimidin-2-amine group to the thiazole scaffold. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, CHCl3:MeOH gradient) or recrystallization (methanol/chloroform) to isolate the final product .
- Critical Parameters :
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopic Techniques :
- Crystallography :
- Single-Crystal X-ray Diffraction : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .
Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Antibacterial Screening :
- Controls : Include ciprofloxacin (bacteria) and isoniazid (mycobacteria) as positive controls.
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer:
- Cross-Validation Strategies :
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Mechanistic Studies : Use time-kill assays or transcriptomic profiling to differentiate bactericidal vs. bacteriostatic effects .
Q. What computational approaches optimize reaction pathways and predict regioselectivity?
Methodological Answer:
- Quantum Chemical Modeling :
- Reaction Path Search : Apply density functional theory (DFT) to simulate transition states for SNAr reactions, prioritizing low-energy pathways .
- Solvent Effects : Use COSMO-RS to predict solvent interactions affecting yield (e.g., DMSO stabilizes polar intermediates) .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., POCl₃ vs. PCl₅) .
Q. How does crystallographic data inform bioavailability and intermolecular interactions?
Methodological Answer:
- Hydrogen Bond Analysis :
- Intramolecular Bonds : N–H⋯N bonds (e.g., N4–H4⋯N5 in pyrimidine-thiazole systems) reduce conformational flexibility, potentially enhancing membrane permeability .
- Intermolecular Packing : Weak C–H⋯O/π interactions in the crystal lattice correlate with solubility profiles; optimize via substituent engineering (e.g., methoxy vs. trifluoromethyl groups) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Q. How can regioselective functionalization challenges in the pyrimidine-thiazole system be addressed?
Methodological Answer:
- Protecting Group Strategies :
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at C4 of pyrimidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
